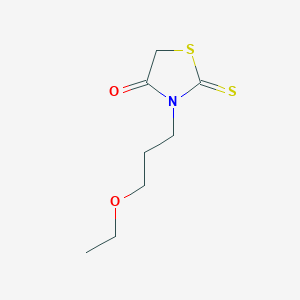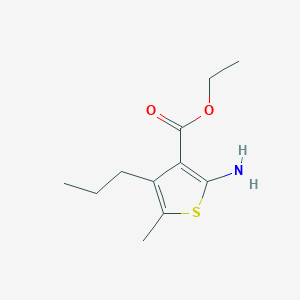![molecular formula C11H15NO4S B7825542 Methyl 4-[(ethylsulfamoyl)methyl]benzoate](/img/structure/B7825542.png)
Methyl 4-[(ethylsulfamoyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(ethylsulfamoyl)methyl]benzoate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and an ethylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(ethylsulfamoyl)methyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and ethylamine.
Esterification: The carboxylic acid group of 4-methylbenzoic acid is converted to an ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Sulfamoylation: The resulting methyl 4-methylbenzoate is then treated with ethylamine and sulfuryl chloride to introduce the ethylsulfamoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale esterification and sulfamoylation processes to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(ethylsulfamoyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The ethylsulfamoyl group can be reduced to form an ethylamine derivative.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid.
Reduction: Ethylamine derivative.
Substitution: Nitrobenzoate or halobenzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 4-[(ethylsulfamoyl)methyl]benzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It can be employed in biochemical studies to understand the effects of sulfamoyl groups on biological molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-[(ethylsulfamoyl)methyl]benzoate exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can act as a bioactive moiety, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(methylsulfamoyl)benzoate: Similar structure but lacks the ethyl group.
Methyl 4-(ethylaminomethyl)benzoate: Similar ester group but different substituent on the benzene ring.
Uniqueness: Methyl 4-[(ethylsulfamoyl)methyl]benzoate is unique due to its specific combination of the ethylsulfamoyl group and the methylbenzoate moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-(ethylsulfamoylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12-17(14,15)8-9-4-6-10(7-5-9)11(13)16-2/h4-7,12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTMRUCNYNDJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B7825460.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B7825471.png)


![(1E)-(6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene)hydrazine](/img/structure/B7825494.png)
![8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B7825501.png)
![N-[(4-chlorophenyl)sulfonyl]glycyl-L-isoleucine](/img/structure/B7825504.png)
![(2R)-cyclohexa-1,4-dien-1-yl{[(4-methylphenyl)sulfonyl]amino}ethanoic acid](/img/structure/B7825505.png)

![tert-butyl {(2R)-3-(1H-indol-3-yl)-1-oxo-1-[(2E)-2-(quinoxalin-6-ylmethylidene)hydrazinyl]propan-2-yl}carbamate (non-preferred name)](/img/structure/B7825517.png)
![4-[(3-Nitrophenyl)methylsulfonyl]morpholine](/img/structure/B7825534.png)
![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B7825556.png)

